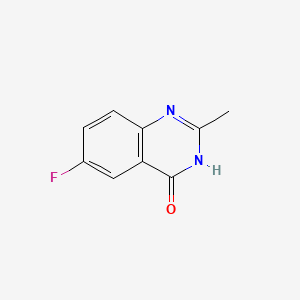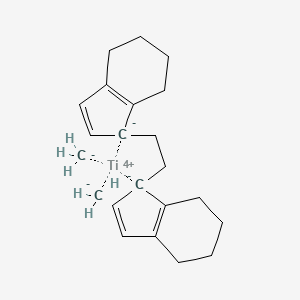
FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FSH receptor-binding inhibitor fragment (BI-10) is a potent antagonist of the follicle-stimulating hormone receptor (FSHR). This compound blocks the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level. FSH receptor-binding inhibitor fragment (BI-10) has shown potential in suppressing ovulation and causing follicular atresia in mice. Additionally, it has been investigated for its potential to restrain the carcinogenesis of ovarian cancer by down-regulating the overexpression of FSHR and estrogen receptor beta in the ovaries .
準備方法
FSH receptor-binding inhibitor fragment (BI-10) is synthesized using standard solid-phase Fmoc chemistry. The synthesis starts with Fmoc-amide resin, and the peptide is built step-by-step by adding protected amino acids. The final product is then cleaved from the resin and purified
化学反応の分析
FSH receptor-binding inhibitor fragment (BI-10) primarily undergoes binding interactions with the follicle-stimulating hormone receptor. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to block the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level .
科学的研究の応用
作用機序
FSH receptor-binding inhibitor fragment (BI-10) exerts its effects by blocking the binding of follicle-stimulating hormone to its receptor, FSHR. This inhibition prevents the activation of the receptor and subsequent signaling pathways. The follicle-stimulating hormone receptor is a G protein-coupled receptor that, upon activation by follicle-stimulating hormone, initiates a cascade of intracellular events leading to the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). By blocking this interaction, FSH receptor-binding inhibitor fragment (BI-10) disrupts the downstream signaling pathways, leading to the suppression of ovulation and follicular development .
類似化合物との比較
FSH receptor-binding inhibitor fragment (BI-10) is unique in its specific antagonistic action on the follicle-stimulating hormone receptor. Similar compounds include other low molecular weight modulators of the follicle-stimulating hormone receptor, such as corifollitropin alfa, which is a modified gonadotropin used in assisted reproduction . unlike corifollitropin alfa, which is an agonist, FSH receptor-binding inhibitor fragment (BI-10) acts as an antagonist, blocking the receptor’s activity. This unique action makes it valuable for research applications where inhibition of follicle-stimulating hormone activity is desired.
特性
CAS番号 |
163973-98-6 |
|---|---|
分子式 |
C42H67N13O19 |
分子量 |
1058.07 |
IUPAC名 |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChIキー |
DBFABWRXHHOYAV-JATBZIBASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B575352.png)




![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)



